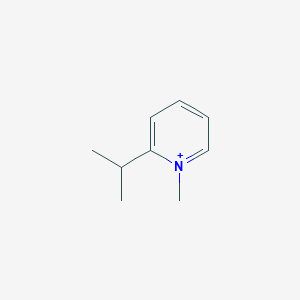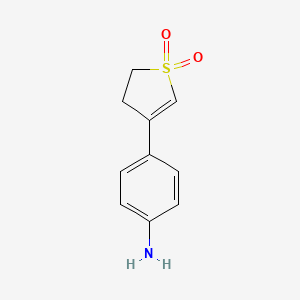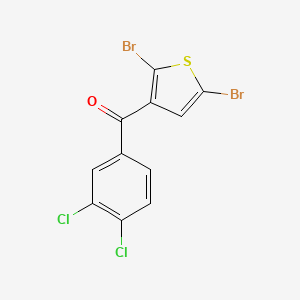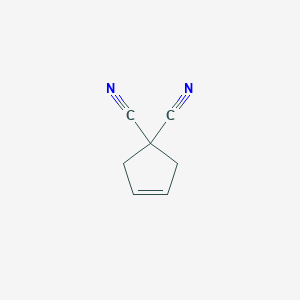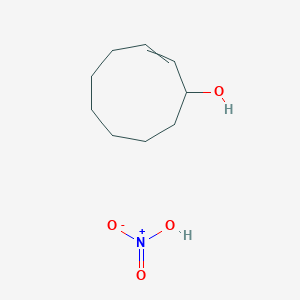
Nitric acid--cyclonon-2-en-1-ol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitric acid–cyclonon-2-en-1-ol (1/1) is a compound that combines the properties of nitric acid and cyclonon-2-en-1-ol Nitric acid is a highly corrosive and powerful oxidizing agent, while cyclonon-2-en-1-ol is a cyclic alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of nitric acid–cyclonon-2-en-1-ol (1/1) typically involves the reaction of cyclonon-2-en-1-ol with nitric acid under controlled conditions. The reaction is carried out in a suitable solvent, such as acetonitrile or dichloromethane, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of nitric acid–cyclonon-2-en-1-ol (1/1) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves the use of advanced equipment and techniques to ensure consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Nitric acid–cyclonon-2-en-1-ol (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitric acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from -10°C to 50°C.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of nitric acid–cyclonon-2-en-1-ol (1/1) can yield cyclonon-2-en-1-one or cyclonon-2-en-1-carboxylic acid, while reduction can produce cyclonon-2-en-1-ol or cyclononane.
Aplicaciones Científicas De Investigación
Nitric acid–cyclonon-2-en-1-ol (1/1) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: It is used in biochemical studies to investigate the effects of nitric acid derivatives on biological systems.
Industry: Nitric acid–cyclonon-2-en-1-ol (1/1) is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of nitric acid–cyclonon-2-en-1-ol (1/1) involves the release of nitric oxide (NO) from the nitric acid moiety. Nitric oxide is a key signaling molecule that regulates various physiological processes, including vasodilation, neurotransmission, and immune response. The release of nitric oxide from the compound is triggered by specific conditions, such as changes in pH or the presence of reducing agents. The molecular targets of nitric oxide include guanylate cyclase, which mediates the production of cyclic guanosine monophosphate (cGMP), leading to various downstream effects.
Comparación Con Compuestos Similares
Nitric acid–cyclonon-2-en-1-ol (1/1) can be compared with other nitric acid derivatives and cyclic alcohols. Similar compounds include:
Nitric acid–cyclohexanol (1/1): This compound has similar properties but with a six-membered ring instead of a nine-membered ring.
Nitric acid–cyclooctanol (1/1): This compound has an eight-membered ring and exhibits different reactivity and stability compared to nitric acid–cyclonon-2-en-1-ol (1/1).
Nitric acid–cyclodecanol (1/1): This compound has a ten-membered ring and is used in different applications due to its unique properties.
The uniqueness of nitric acid–cyclonon-2-en-1-ol (1/1) lies in its specific ring size and the combination of nitric acid and cyclonon-2-en-1-ol, which imparts distinct chemical and physical properties that are not observed in other similar compounds.
Propiedades
Número CAS |
60996-40-9 |
|---|---|
Fórmula molecular |
C9H17NO4 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
cyclonon-2-en-1-ol;nitric acid |
InChI |
InChI=1S/C9H16O.HNO3/c10-9-7-5-3-1-2-4-6-8-9;2-1(3)4/h5,7,9-10H,1-4,6,8H2;(H,2,3,4) |
Clave InChI |
URUORTPAOJLVQE-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(C=CCC1)O.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


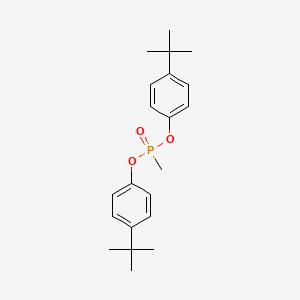
![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylthio)-](/img/structure/B14613968.png)
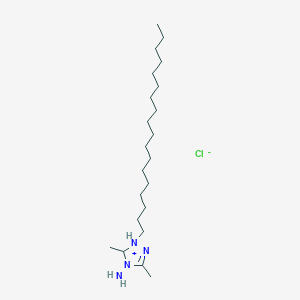
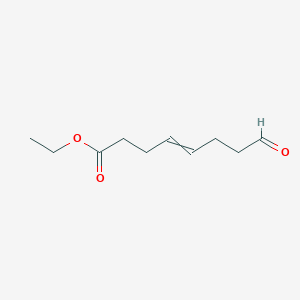
![2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14613994.png)
methanone](/img/structure/B14613998.png)
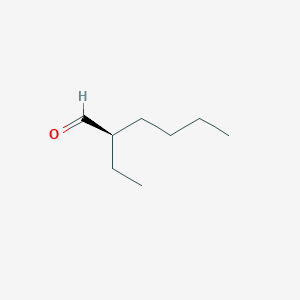
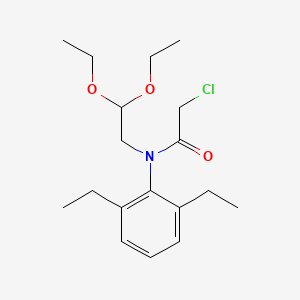
![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)
